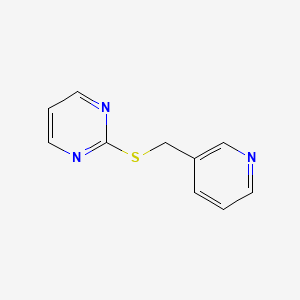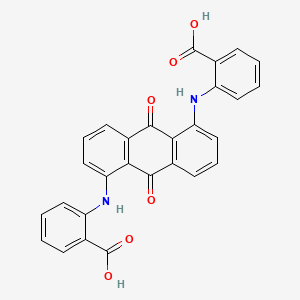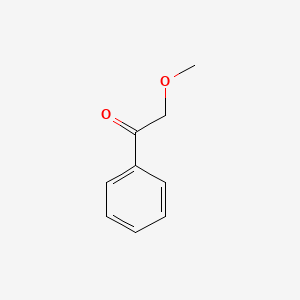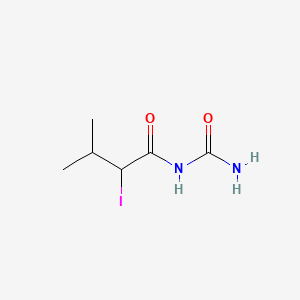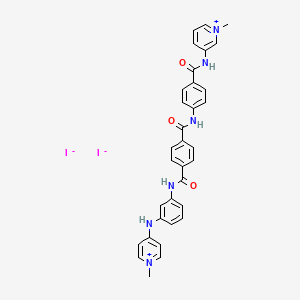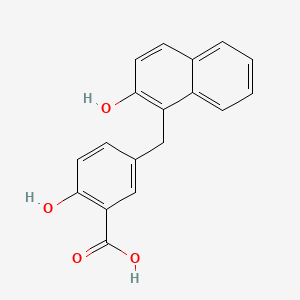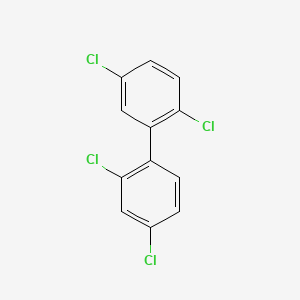
2,2',4,5'-Tetrachlorobiphenyl
Descripción general
Descripción
2,2',4,5'-Tetrachlorobiphenyl (2,2',4,5'-TCB) is an organic compound that belongs to a class of polychlorinated biphenyls (PCBs), which are synthetic organic compounds used in a variety of industrial applications. 2,2',4,5'-TCB is a persistent environmental pollutant and is known to bioaccumulate in living organisms. It is considered to be one of the most toxic of all PCBs and is a suspected human carcinogen.
Aplicaciones Científicas De Investigación
Metabolic Fate and Biodegradation
Biodegradation by Anaerobic Microorganisms : The metabolic fate of 2,3,5,6-tetrachlorobiphenyl, a compound structurally similar to 2,2',4,5'-tetrachlorobiphenyl, was studied, revealing its dechlorination by unacclimated methanogenic pond sediment into simpler chlorobiphenyls, highlighting the potential for microbial remediation (Van Dort & Bedard, 1991).
Chemical Synthesis for Research : The synthesis of various chlorinated biphenyls, including this compound, has been detailed for research purposes, providing a methodology for creating these compounds in a laboratory setting (Bergman & Wachtmeister, 1977).
Metabolic Behavior in Animals : The metabolic behavior of various chlorobiphenyls, including 2,2',5,5'-tetrachlorobiphenyl, was investigated in animals like pigeons, rats, and brook trout, providing insights into how these compounds are processed biologically (Hutzinger et al., 1972).
Environmental and Ecological Impact
Effects on Microorganisms : The impact of 2,2',5,5'-tetrachlorobiphenyl on the cytoplasmic membranes of Ralstonia eutropha H850 was studied, revealing significant effects on membrane properties, which could have implications for environmental and ecological health (Kim, Lee, & Trevors, 2001).
Photocatalytic Removal from Sludge : A study explored the removal of 2,2',5,5'-tetrachlorobiphenyl from activated sludge using a novel photocatalytic treatment, which could be significant for environmental remediation efforts (Tunçal, Çifçi, & Uslu Orhan, 2015).
Solubility in Supercritical Fluids : Research into the solubility of polychlorinated biphenyls, including this compound, in supercritical fluids offers insights into methods for the separation and processing of these compounds in various industrial and environmental contexts (Anitescu & Tavlarides, 1999).
Chemical and Structural Analysis
Theoretical Chemistry and Toxicity : A theoretical chemistry study relating the toxicity of various polychlorobiphenyl compounds to molecular descriptors included 2,2',5,5'-tetrachlorobiphenyl, offering insights into the potential health impacts and chemical properties of these substances (Eddy, 2020).
Crystal Structure Analysis : Detailed crystal structure analysis of 2,2',5,5'-tetrachlorobiphenyl provides essential data for understanding its chemical behavior and potential applications in materials science (Miao, Chu, Xu, & Jin, 1996).
Análisis Bioquímico
Biochemical Properties
2,2’,4,5’-Tetrachlorobiphenyl plays a role in various biochemical reactions, primarily through its interaction with enzymes and proteins involved in xenobiotic metabolism. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This activation mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons. Additionally, 2,2’,4,5’-Tetrachlorobiphenyl interacts with the estrogen receptor, influencing gene expression and affecting cellular proliferation and differentiation in target tissues .
Cellular Effects
2,2’,4,5’-Tetrachlorobiphenyl has been shown to impact various cellular processes. It affects oxidative phosphorylation in rat liver mitochondria by inhibiting both the respiratory and phosphorylation subsystems and increasing membrane leak . This compound also influences cell membranes, as observed in Ralstonia eutropha H850, where it decreases membrane fluidity and alters fatty acid composition . Furthermore, 2,2’,4,5’-Tetrachlorobiphenyl interacts with the estrogen receptor, affecting gene expression and cellular proliferation .
Molecular Mechanism
At the molecular level, 2,2’,4,5’-Tetrachlorobiphenyl exerts its effects through various mechanisms. It binds to the estrogen receptor, influencing gene expression and cellular proliferation . Additionally, it inhibits Complex I in the mitochondrial respiratory chain, leading to decreased ATP production and increased membrane leak . This compound also decreases the number of oligomycin-binding sites, causing a significant drop in membrane potential generated by ATP hydrolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,5’-Tetrachlorobiphenyl change over time. Studies have shown that this compound inhibits the rate of respiration in rat liver mitochondria by 23-26% . It also decreases the number of oligomycin-binding sites by 20%, leading to a significant drop in membrane potential generated by ATP hydrolysis . These effects are observed over time, indicating the compound’s stability and persistence in biological systems.
Dosage Effects in Animal Models
The effects of 2,2’,4,5’-Tetrachlorobiphenyl vary with different dosages in animal models. High purity model compounds, such as PCB52 (2,2’,5,5’-Tetrachlorobiphenyl), have been administered to young adult rats and pregnant female rats at various dose levels . These studies have shown that higher doses lead to reduced levels of circulating thyroid hormones T4 and T3, altered open field behavior, impaired auditory function, and changes in retinoid metabolism . Additionally, high doses of 2,2’,4,5’-Tetrachlorobiphenyl can cause neurobehavioral effects and altered sexually dimorphic behavior in offspring .
Metabolic Pathways
2,2’,4,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated, sulfated, and methylated metabolites . These metabolites are primarily found in the serum and liver of exposed animals . The compound’s metabolism also affects the levels of endogenous serum metabolites, such as L-cysteine, glycine, cytosine, sphingosine, thymine, linoleic acid, orotic acid, L-histidine, and erythrose .
Transport and Distribution
The transport and distribution of 2,2’,4,5’-Tetrachlorobiphenyl within cells and tissues are influenced by its lipophilic nature. This compound accumulates in the lipid bilayer of cellular membranes, leading to alterations in membrane organization . It is distributed in various tissues, including adipose, brain, liver, lung, and serum . The compound’s metabolites, such as 2,2’,5,5’-Tetrachlorobiphenyl-4-ol, are also detected in these compartments .
Subcellular Localization
2,2’,4,5’-Tetrachlorobiphenyl localizes to specific subcellular compartments, primarily within the lipid bilayer of cellular membranes . Its lipophilic nature allows it to accumulate in these membranes, leading to alterations in membrane fluidity and organization . This localization affects the compound’s activity and function, influencing various cellular processes.
Propiedades
IUPAC Name |
1,4-dichloro-2-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPVHELAQPIZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073508 | |
| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41464-40-8 | |
| Record name | PCB 49 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5E4PD553 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




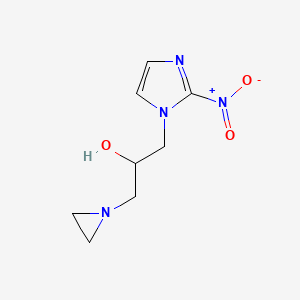
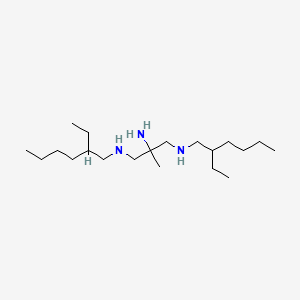


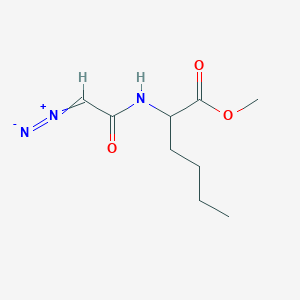
![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)
